{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE
Description
"{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxybenzoate" is a synthetic ester-carbamate hybrid compound featuring a 4-bromobenzyl group linked via a carbamoyl bridge to a methyl 4-methoxybenzoate moiety.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-8-4-13(5-9-15)17(21)23-11-16(20)19-10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHVJBJFBSHYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of the bromophenyl and methoxybenzoate precursors. The bromophenyl group can be introduced through bromination reactions, while the methoxybenzoate group can be synthesized via esterification reactions. The final step involves the formation of the carbamoyl linkage, which can be achieved through carbamoylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions include bromophenol derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the carbamoyl and methoxybenzoate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core features such as methoxybenzoate esters, carbamoyl/thiocarbamoyl linkages, and substituted aromatic systems. Below is a detailed comparison with two closely related compounds from the provided evidence:
Compound A: Methyl 4-(2-{2-[(4-methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate ()
- Key Differences :
- Functional Groups : Compound A replaces the bromophenyl group with a 4-methoxyphenylthiourea-hydrazine moiety. The thiocarbamoyl (C=S) group introduces distinct electronic properties, enhancing hydrogen-bonding capacity compared to the carbamoyl (C=O) group in the target compound.
- Reactivity : The hydrazine linker in Compound A increases susceptibility to oxidative degradation, whereas the carbamoyl bridge in the target compound offers greater hydrolytic stability under physiological conditions .
- Bioactivity : Thiourea derivatives like Compound A are frequently associated with antimicrobial and antitumor activities due to sulfur’s nucleophilicity, whereas bromine in the target compound may favor halogen-bonding interactions in enzyme inhibition .
Compound B: Methyl 4-({[(4-methoxyphenyl)({[(4-methylphenyl)sulfonyl]methyl}imino)methyl]carbamothioyl}amino)benzoate ()
- Key Differences: Sulfonyl Substituent: Compound B incorporates a 4-methylphenylsulfonyl group, which significantly increases polarity and acidity (via sulfone’s electron-withdrawing effects) compared to the bromophenyl group in the target compound. In contrast, the carbamoyl bridge in the target compound allows for torsional adaptability . Synthetic Utility: Sulfonyl-containing analogs like Compound B are often used as protease inhibitors or as intermediates in peptide-mimetic drug design, whereas brominated analogs may serve as halogens in cross-coupling reactions for complex molecule synthesis .
Comparative Data Table
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~392.2 g/mol (estimated) | 447.5 g/mol | 515.6 g/mol |
| Aromatic Substituent | 4-Bromophenyl | 4-Methoxyphenylthiourea | 4-Methoxyphenylsulfonyl |
| Key Functional Group | Carbamoyl (C=O) | Thiocarbamoyl (C=S) | Sulfonyl (SO₂) |
| Solubility (logP) | Moderate (predicted ~2.8) | Low (predicted ~3.5) | Very Low (predicted ~4.2) |
| Stability | Hydrolytically stable | Oxidative degradation-prone | Thermally stable |
| Bioactivity Potential | Kinase inhibition (halogen bonding) | Antimicrobial (thiourea activity) | Protease inhibition (sulfonyl effects) |
Data derived from structural analogs and computational predictions (e.g., ChemAxon, ACD/Labs).
Research Findings and Mechanistic Insights
- Target Compound : Computational docking studies suggest the bromine atom may interact with hydrophobic pockets in kinase domains (e.g., EGFR), while the methoxybenzoate ester could delay metabolic clearance by esterases .
- Compound A : Demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus in vitro, attributed to thiourea-mediated disruption of bacterial membrane integrity .
- Compound B: Exhibited IC₅₀ of 0.45 µM against trypsin-like proteases in a 2024 study, likely due to sulfonyl-imino interactions with catalytic serine residues .
Biological Activity
{[(4-Bromophenyl)Methyl]Carbamoyl}Methyl 4-Methoxybenzoate is an organic compound that exhibits significant biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a bromophenyl group, a carbamoyl moiety, and a methoxybenzoate unit. Its molecular formula is with a molecular weight of approximately 392.24 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | [2-[(4-bromophenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate |
| CAS Number | 1794989-39-1 |
| Molecular Weight | 392.24 g/mol |
Anticancer Properties
Several studies have indicated that compounds with similar structures can act as inhibitors of key proteins involved in cancer progression. For instance, the inhibition of c-Myc–Max dimerization is critical in many cancers. Research has shown that small molecules that stabilize c-Myc in its monomeric form can inhibit tumor growth without significant toxicity to normal cells .
A study focusing on derivatives of benzodioxole compounds noted that modifications at the bromophenyl position could enhance their efficacy against cancer cell lines. Specifically, the compound's ability to disrupt protein-protein interactions essential for cancer cell survival was highlighted .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been shown to interact with various enzymes, altering their activity through competitive inhibition or allosteric modulation. The presence of the bromine atom may enhance binding affinity due to increased electron density, facilitating stronger interactions with active sites of target enzymes.
The biological activity of {[(4-Bromophenyl)Methyl]Carbamoyl}Methyl 4-Methoxybenzoate is hypothesized to involve:
- Binding Interactions : The compound likely interacts with specific receptors or enzymes, modifying their activity.
- Stabilization of Protein Conformations : By stabilizing certain protein conformations, it may prevent the formation of active complexes essential for cellular processes.
- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to cell death.
Case Studies
-
Inhibition of c-Myc Dimerization :
A study demonstrated that small molecules targeting c-Myc could significantly reduce tumorigenesis in models expressing high levels of this oncogene. The tested derivatives showed IC50 values in the low micromolar range, indicating potent activity . -
Antitumor Efficacy :
In vitro assays revealed that compounds structurally related to {[(4-Bromophenyl)Methyl]Carbamoyl}Methyl 4-Methoxybenzoate exhibited significant cytotoxicity against various cancer cell lines including breast and colon cancer cells. These findings suggest that the compound could be further developed as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
